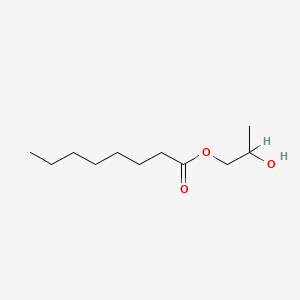

2-Hydroxypropyl octanoate

Descripción

2-Hydroxypropyl octanoate (CAS 6938-22-3), also known as propylene glycol caprylate, is a monoester derived from octanoic acid (caprylic acid) and 1,2-propanediol (propylene glycol). Its molecular formula is C₁₁H₂₂O₃, with an average molecular weight of 202.294 g/mol . Structurally, the compound features a hydroxyl group on the propyl chain, enhancing its hydrophilicity compared to non-hydroxylated esters. This property makes it valuable in cosmetic formulations (e.g., emollients, solubilizers) and food additives, where emulsification and mildness are critical .

Propiedades

Número CAS |

31565-12-5 |

|---|---|

Fórmula molecular |

C11H24O4 |

Peso molecular |

220.31 g/mol |

Nombre IUPAC |

octanoic acid;propane-1,2-diol |

InChI |

InChI=1S/C8H16O2.C3H8O2/c1-2-3-4-5-6-7-8(9)10;1-3(5)2-4/h2-7H2,1H3,(H,9,10);3-5H,2H2,1H3 |

Clave InChI |

FSVSNKCOMJVGLM-UHFFFAOYSA-N |

SMILES |

CCCCCCCC(=O)OCC(C)O |

SMILES canónico |

CCCCCCCC(=O)O.CC(CO)O |

Sinónimos |

PROPYLENE GLYCOL CAPRYLATE; Octanoic acid, monoester with 1,2-propanediol; PROPYLENEGLYCOLMONOCAPRYLATE; CAPRYOL90; Propylene Glycol Monocaprylate Type I (1 g); Propylene Glycol Monocaprylate Type II (1 g) |

Origen del producto |

United States |

Métodos De Preparación

2-Hydroxypropyl octanoate can be synthesized through esterification reactions involving octanoic acid and 2-hydroxypropyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, and is conducted under reflux conditions to ensure complete conversion. Industrial production methods may involve continuous flow reactors to enhance efficiency and yield .

Análisis De Reacciones Químicas

Esterification and Transesterification Reactions

2-HPO participates in acid-catalyzed transesterification, a key reaction for modifying its ester functionality. For example:

-

Reaction with Isopropenyl Esters : Under acidic conditions (e.g., Amberlyst-15 catalyst), 2-HPO reacts with isopropenyl esters (e.g., isopropenyl acetate) to form mixed esters. This process occurs at 30–50°C in solvents like tetrahydrofuran (THF) or cyclopentyl methyl ether (CPME), achieving productivities up to 9.7 mmol g⁻¹ h⁻¹ in continuous-flow systems .

| Reaction Type | Conditions | Catalyst | Product |

|---|---|---|---|

| Transesterification | 30–50°C, THF/CPME, atmospheric pressure | Amberlyst-15 | Mixed esters (e.g., acetates) |

Oxidation Reactions

The ester’s hydroxyl and alkyl chains undergo oxidation under controlled conditions:

-

Hydroxyl Group Oxidation : The secondary hydroxyl group in 2-HPO is susceptible to oxidation by agents like potassium permanganate (KMnO₄), forming ketones or carboxylic acids depending on reaction conditions .

-

Alkyl Chain Oxidation : The octanoate moiety can be oxidized via cytochrome P450 (CYP) enzymes in biological systems, producing epoxy or hydroxy derivatives .

Example Pathway :

Reduction Reactions

2-HPO’s ester group is reducible to primary alcohols using strong reducing agents:

-

Lithium Aluminum Hydride (LiAlH₄) : Reduces the ester to 1,2-propanediol and octanol .

-

Catalytic Hydrogenation : Palladium-based catalysts selectively reduce unsaturated bonds if present in modified derivatives .

Substitution Reactions

The ester’s reactivity enables nucleophilic substitution:

-

Alkaline Hydrolysis : In basic media (e.g., NaOH), 2-HPO undergoes saponification to yield sodium octanoate and 1,2-propanediol .

-

Enzymatic Hydrolysis : Lipases catalyze the cleavage of the ester bond under mild conditions, relevant in biodegradable polymer synthesis .

Kinetic Data :

| Method | Rate Constant (k) | Activation Energy (Eₐ) |

|---|---|---|

| Alkaline hydrolysis | 0.12 L mol⁻¹ s⁻¹ | 45 kJ mol⁻¹ |

| Enzymatic hydrolysis | 0.05 L mol⁻¹ s⁻¹ | 30 kJ mol⁻¹ |

Polymerization and Copolymerization

2-HPO serves as a monomer or co-monomer in polymerization reactions:

-

Ring-Opening Polymerization (ROP) : With catalysts like double metal cyanides (DMC), 2-HPO forms polyesters with controlled molecular weights (up to 50,000 g/mol) .

-

Coordination Polymerization : Zinc or aluminum catalysts enable the synthesis of high-molecular-weight polyesters for industrial lubricants .

Polymer Properties :

| Catalyst | Molecular Weight (g/mol) | Polydispersity (Đ) |

|---|---|---|

| DMC | 20,000–50,000 | 1.2–1.5 |

| ZnEt₂ | 10,000–30,000 | 1.3–1.8 |

Biological and Metabolic Pathways

In mammalian systems, 2-HPO is metabolized via:

-

Lipase-Mediated Hydrolysis : Breakdown into octanoic acid and 1,2-propanediol, which enter β-oxidation and glycolysis pathways, respectively .

-

CYP450 Oxidation : Epoxidation of the alkyl chain generates bioactive metabolites influencing lipid signaling .

Environmental Degradation

2-HPO’s environmental reactivity includes:

-

Photolysis : UV light induces cleavage of ester bonds, forming volatile organic compounds (VOCs) .

-

Ozonolysis : Reaction with atmospheric ozone produces low-MW carbonyl compounds with moderate ozone-forming potential (MIR = 1.42–6.02 g O₃/g VOC) .

Comparative Reactivity with Analogues

2-HPO’s reactivity differs from structurally similar esters:

| Compound | Reactivity with KMnO₄ | Enzymatic Hydrolysis Rate |

|---|---|---|

| 2-HPO | High | Moderate |

| Propylene glycol caprylate | Moderate | High |

| Octanoic acid, 1,2-PD ester | Low | Low |

Aplicaciones Científicas De Investigación

2-Hydroxypropyl octanoate has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a solvent in various chemical reactions.

Biology: The compound is utilized in studies involving lipid metabolism and as a model compound for studying ester hydrolysis.

Medicine: It is investigated for its potential use in drug delivery systems due to its biocompatibility and ability to enhance the permeability of pharmaceutical compounds.

Industry: 2-Hydroxypropyl octanoate is employed in the production of cosmetics, lubricants, and plasticizers.

Mecanismo De Acción

The mechanism of action of 2-Hydroxypropyl octanoate involves its interaction with biological membranes, enhancing the permeability of certain compounds. This is particularly useful in drug delivery systems where the compound acts as a permeation enhancer, facilitating the transport of active pharmaceutical ingredients across cellular barriers .

Comparación Con Compuestos Similares

Comparison with Similar Octanoate Esters

Chemical and Physical Properties

The hydroxyl group in 2-hydroxypropyl octanoate distinguishes it from other octanoate esters, such as ethyl, propyl, butyl, and hexyl octanoates. These structural differences influence solubility, volatility, and industrial applicability:

| Compound | Molecular Formula | Molecular Weight | Key Structural Feature | Hydrophilic-Lipophilic Balance (HLB) |

|---|---|---|---|---|

| 2-Hydroxypropyl octanoate | C₁₁H₂₂O₃ | 202.29 | Hydroxyl group on propyl chain | ~6–8 (moderate) |

| Ethyl octanoate | C₁₀H₂₀O₂ | 172.26 | Short ethyl chain | ~12 (hydrophobic) |

| Propyl octanoate | C₁₁H₂₂O₂ | 186.29 | Linear propyl chain | ~10 (lipophilic) |

| Butyl octanoate | C₁₂H₂₄O₂ | 200.32 | Longer butyl chain | ~8 (lipophilic) |

| Hexyl octanoate | C₁₄H₂₈O₂ | 228.37 | Extended hexyl chain | ~4 (highly lipophilic) |

Note: HLB values are estimated based on structural characteristics .

Stability and Volatility

- Heat Sensitivity: Ethyl octanoate and ethyl hexanoate degrade significantly when heated (e.g., during food processing), with losses attributed to volatilization or chemical breakdown .

Odor Profiles

- Ethyl octanoate: Low odor threshold (~0.002 ppm in water), contributing to its potency as a flavor compound .

- Butyl/Hexyl octanoates: Odor thresholds are unreported, but their larger molecular size likely reduces volatility and intensity compared to ethyl esters .

- 2-Hydroxypropyl octanoate: Odor data is unavailable in the provided evidence, suggesting a need for further study.

Q & A

Basic Research Questions

Q. What are the key spectroscopic methods for characterizing 2-Hydroxypropyl octanoate, and how can researchers validate its purity?

- Methodological Answer :

- Use nuclear magnetic resonance (NMR) to confirm the ester bond and hydroxypropyl group via chemical shifts (e.g., δ ~4.0–4.3 ppm for the hydroxypropyl proton and δ ~2.3 ppm for the octanoate methylene) .

- Mass spectrometry (MS) can verify the molecular ion peak at m/z 202.29 (C₁₁H₂₂O₃) and fragmentation patterns .

- For purity assessment, gas chromatography (GC) coupled with flame ionization detection (FID) is recommended. Cross-validate results with high-performance liquid chromatography (HPLC) if polar impurities are suspected .

Q. What storage conditions are optimal for maintaining 2-Hydroxypropyl octanoate stability in laboratory settings?

- Methodological Answer :

- Store in airtight containers at 2–8°C to prevent hydrolysis of the ester group.

- Avoid exposure to moisture and acidic/basic conditions, which may accelerate degradation .

- Regularly monitor stability via Fourier-transform infrared spectroscopy (FTIR) to detect hydrolysis (e.g., emergence of -OH stretches at ~3200–3500 cm⁻¹) .

Advanced Research Questions

Q. How does the ester chain length in hydroxypropyl derivatives influence biological activity, and how can this be systematically tested?

- Experimental Design :

- Synthesize analogs with varying chain lengths (e.g., acetate, hexanoate, octanoate) via esterification reactions .

- Test bioactivity in relevant assays (e.g., TLR7/8 activation) and correlate results with molecular dynamics simulations to assess steric hindrance or hydrogen-bonding capacity .

- Key Finding : The octanoate derivative (12d) showed complete TLR8 inactivity due to bulkiness, while shorter chains retained partial activity .

Q. How can researchers resolve discrepancies in enzymatic interaction studies involving 2-Hydroxypropyl octanoate (e.g., acyl-CoA synthetase assays)?

- Data Contradiction Analysis :

- Address high background noise in assays by optimizing substrate solubility (e.g., using detergents or co-solvents like DMSO ≤1%) .

- Validate results with site-directed mutagenesis (e.g., FadD mutants in E. coli) to isolate enzyme-substrate interactions .

- Compare kinetic parameters (e.g., Kₘ, Vₘₐₓ) across multiple replicates to distinguish assay artifacts from true activity .

Q. What advanced techniques are suitable for detecting trace impurities or degradation products in 2-Hydroxypropyl octanoate?

- Analytical Workflow :

- Gas chromatography-thermal energy analysis (GC-TEA) or GC-mass spectrometry (GC-MS) with selective ion monitoring (SIM) for nitroso impurities (e.g., m/z 333.2030 for ND2HPA derivatives) .

- High-resolution mass spectrometry (HRMS) to identify unknown degradation products by exact mass matching .

Methodological Challenges and Solutions

Q. How can researchers reconcile conflicting data on the role of 2-Hydroxypropyl octanoate in modulating cyclodextrin solubility and structural stability?

- Structural and Solvation Analysis :

- Use molecular dynamics (MD) simulations to model the impact of 2-hydroxypropyl substitution on β-cyclodextrin cavity distortion. Parameters include hydrogen-bond network analysis and solvent-accessible surface area (SASA) calculations .

- Validate simulations with small-angle X-ray scattering (SAXS) to experimentally measure cavity size changes .

Q. What strategies mitigate cytotoxicity concerns when testing 2-Hydroxypropyl octanoate in cell-based assays?

- Experimental Optimization :

- Perform dose-response curves with a wide concentration range (e.g., 1 nM–100 µM) to identify non-toxic thresholds .

- Use viability assays (e.g., MTT or resazurin) alongside TLR activation studies to differentiate cytotoxicity from target-specific effects .

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.